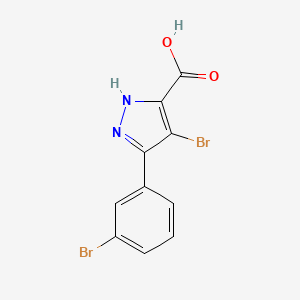

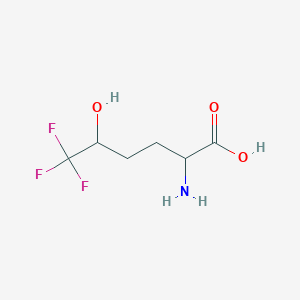

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid

Overview

Description

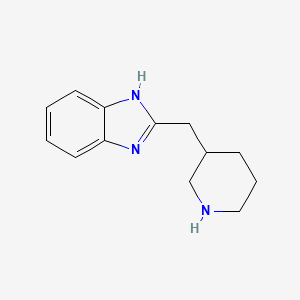

“4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazoles, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazoles and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazoline derivatives, which are closely related to pyrazoles, has been studied extensively. These compounds are often synthesized using a scaffold of a nitrogen-based hetero-aromatic ring structure . The synthesis process often involves the use of halogenated propiophenone derivatives .Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been studied using density functional theory (DFT) calculations, FTIR, and FT Raman spectra . A molecular modelling study of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .Chemical Reactions Analysis

Pyrazoles and their derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to the production of free radicals and reactive oxygen species (ROS) in cells .Scientific Research Applications

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

- Application Summary : This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics .

- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

-

Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Application Summary : Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . They have shown a wide variety of applications including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

- Methods of Application : Pyrazolines were synthesized according to the published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for B4 synthesis for 7 h .

- Results or Outcomes : The study showed that pyrazolines and their derivatives have a wide range of biological and pharmacological activities .

-

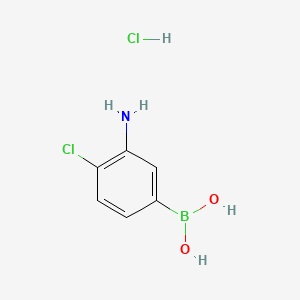

Oxidative Cross Coupling and Gold Salt Catalyzed Homocoupling of 3-Bromophenylboronic Acid

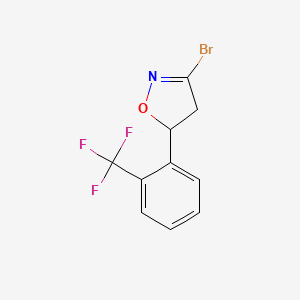

- Application Summary : 3-Bromophenylboronic acid is a reactant involved in a variety of organic reactions including oxidative cross coupling and gold salt catalyzed homocoupling .

- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. Typically, these reactions would be performed in a suitable solvent under controlled temperature conditions .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .

-

1,4-Addition Reactions with α,β-Unsaturated Ketones of 3-Bromophenylboronic Acid

- Application Summary : 3-Bromophenylboronic acid can also be used in 1,4-addition reactions with α,β-unsaturated ketones .

- Methods of Application : Again, the specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .

-

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized . It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .

-

Ligand-free Cationic Pd(II) Catalyst with NaNO3 as an Additive for Conjugate Additions to Sterically Hindered γ-Substituted Cyclohexenones

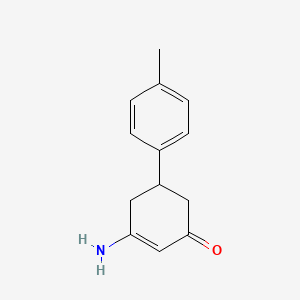

- Application Summary : This application involves the use of a ligand-free cationic Pd(II) catalyst with NaNO3 as an additive for conjugate additions to sterically hindered γ-substituted cyclohexenones .

- Methods of Application : The specific methods of application would depend on the exact reaction being carried out. These reactions would typically be performed in a suitable solvent under controlled temperature conditions .

- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have potential applications in various fields such as pharmaceuticals and materials science .

properties

IUPAC Name |

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUOXRNTRKZZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)

amine hydrochloride](/img/structure/B1519672.png)

![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)

![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)

![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)